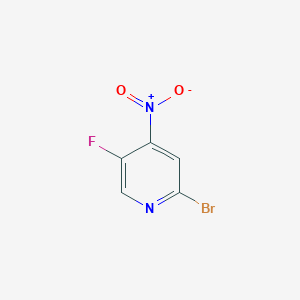

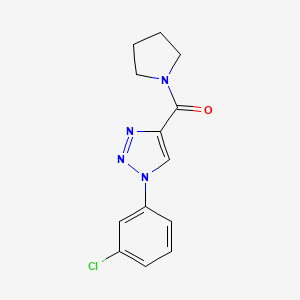

![molecular formula C22H20FN5O2S B2402996 2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide CAS No. 1251693-77-2](/img/structure/B2402996.png)

2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a heterocyclic compound . Derivatives of [1,2,4]triazolo[4,3-a]pyrazine containing N-alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents in position 3 are found to be P2X7 receptor antagonists and are useful for treating pain or inflammatory disease .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones starts from 2,3-dichloropyrazine and consists of cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro [1,2,4]triazolo[4,3-a]pyrazine and its consequent alkylation .Molecular Structure Analysis

The molecular structure of the compound is based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold, with additional functional groups attached. The exact structure would depend on the specific substituents present .Chemical Reactions Analysis

The compound, as a derivative of [1,2,4]triazolo[4,3-a]pyrazine, can undergo various chemical reactions. For instance, it can participate in cyclization reactions, as well as reactions with carbonic acid halo anhydrides .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents present. For instance, the compound’s solubility, melting point, and other properties can vary .Applications De Recherche Scientifique

Anticonvulsant Activity

Compounds related to 1,2,4-triazolo[4,3-a]pyrazines, similar to the queried compound, have shown potential in anticonvulsant applications. For example, certain 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have demonstrated potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Synthesis and Optimization

Innovative methods for synthesizing derivatives of 1,2,4-triazolo[4,3-a] pyrazines, which are structurally related to the queried compound, have been developed. These methods are noted for their simplicity and efficiency in yield, contributing to research in the field of chemical synthesis (Lee et al., 1989).

Antioxidant and Anticancer Properties

Compounds structurally similar to the queried chemical have exhibited notable antioxidant properties. For instance, certain triazolo-thiadiazoles demonstrated a potent antioxidant effect and cytotoxic activity against hepatocellular carcinoma cells (Sunil et al., 2010).

Potential in Parkinson's Disease Research

The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, similar to the queried compound, has been explored for its potential in adenosine human receptor antagonism, with implications in Parkinson's disease research (Falsini et al., 2017).

Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment

Fused triazole derivatives, akin to the queried compound, have been synthesized for their inhibitory activity on the dipeptidyl peptidase-IV enzyme, showing potential for the treatment or prevention of type 2 diabetes (Yu-tao, 2009).

Propriétés

IUPAC Name |

2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2S/c1-13-9-14(2)19(15(3)10-13)25-18(29)12-28-22(30)27-8-7-24-21(20(27)26-28)31-17-6-4-5-16(23)11-17/h4-11H,12H2,1-3H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEOZVZKEFNXOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(3-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2402919.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2402921.png)

![N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2402922.png)

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)

![(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B2402932.png)